[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester
Description
[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester (CAS: Not explicitly provided in evidence) is a carbamate derivative featuring a polyethylene glycol (PEG)-like chain with a terminal hydroxy group and a tert-butoxycarbonyl (Boc) protecting group. This compound is widely utilized in organic synthesis, particularly in drug discovery and bioconjugation, due to its bifunctional reactivity (hydroxy for conjugation and Boc for amine protection) .
Properties
IUPAC Name |
tert-butyl N-[2-(2-hydroxyethoxy)ethoxy]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO5/c1-10(2,3)16-9(13)11(4)15-8-7-14-6-5-12/h12H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFUUJSWBPEOGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)OCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Carbamate Synthesis Using Isocyanates or Chlorides
One common method involves reacting a PEG-based alcohol with carbamoyl chlorides or isocyanates under controlled conditions to obtain the tert-butyl ester derivative. For instance, the synthesis of similar carbamates has been reported using tert-butyl N-(2-hydroxyethyl)carbamate as a precursor.
- Reactant: Tert-butyl N-(2-hydroxyethyl)carbamate (49.9 g, 310 mmol)
- Reagents: 4-Dimethylaminopyridine (DMAP), dichloromethane (DCM)
- Method: Slow addition of tosyl chloride under ice-cooling, followed by reaction with PEG derivatives in the presence of cesium carbonate at elevated temperatures (~100°C).
| Parameter | Data |
|---|---|
| Reaction Temperature | 100°C |
| Yield | ~66% |
| Solvent | Dichloromethane (DCM) |
| Key Reagents | Tosyl chloride, cesium carbonate |
Carbamate Formation Using Isocyanates
An alternative involves reacting PEG derivatives with carbamoyl isocyanates, which allows for milder conditions and high selectivity. This method is suitable for synthesizing the target compound with minimal side reactions.
Protection and Deprotection Strategies
Boc Protection of Amino Groups
The tert-butyl carbamate group is typically introduced via Boc protection of amines. The procedure involves:
- Reactant: N-Boc-ethanolamine or similar PEG derivatives
- Reagents: p-Toluenesulfonyl chloride (TsCl), triethylamine (TEA), and DCM
- Method:
React N-Boc-ethanolamine with TsCl in DCM at 0°C to room temperature, followed by reaction with PEG derivatives in the presence of TEA at ambient conditions.
This yields Boc-protected PEG derivatives with yields around 93%, depending on the reaction conditions.
| Parameter | Data |
|---|---|
| Reaction Temperature | 0°C to RT |
| Reagents | TsCl, TEA |
| Yield | ~93% |
Deprotection of Boc Groups
Deprotection is achieved under mild acidic conditions:
- Reagent: 2N-HCl in dioxane
- Conditions: Room temperature, typically 1-2 hours
- Outcome: Removal of Boc group to yield free amines suitable for further functionalization.
Coupling of Hydroxyethyl Groups to Form the Target Ester
Alkylation with Ethylene Glycol Derivatives
The primary step involves attaching the hydroxyethyl groups to the carbamate core:
Use of Protecting Groups to Prevent Side Reactions
Protection of hydroxyl groups with tert-butyl or silyl groups can be employed during multi-step syntheses to prevent undesired reactions, followed by deprotection at the final stage.
Summary of Key Preparation Conditions
| Method | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Carbamate formation with tosyl chloride | TsCl, TEA | DCM | 0°C to RT | Overnight | ~93% | Efficient for Boc-protected intermediates |
| Carbamate with isocyanates | R-NCO | DCM or THF | RT | 24h | High | Mild and high-yielding |
| Alkylation with ethylene glycol derivatives | K2CO3, Cs2CO3 | DMF or DCM | RT to 100°C | 2-12h | Variable | Requires protection/deprotection steps |
Research Findings and Data Tables
Table 1: Summary of Preparation Methods
Research Findings:
- The use of Boc protection followed by coupling with ethylene glycol derivatives is the most common route, providing high yields and functional group compatibility.
- Protection-deprotection steps are crucial to prevent side reactions, especially when multiple reactive groups are present.
- Solvent choice (DCM, DMF) and temperature control significantly influence the reaction efficiency and purity.
Notes on Practical Synthesis
- Purity: Purification via column chromatography or recrystallization is recommended to isolate high-purity intermediates.
- Safety: Handling of reagents like TsCl and carbamoyl chlorides requires appropriate safety precautions due to their reactivity.
- Optimization: Reaction times and temperatures should be optimized based on scale and specific reagents used.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester moiety, converting it into the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a prodrug. The ester linkage can be hydrolyzed in vivo to release the active drug, providing a controlled release mechanism.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug delivery agent. Its ability to form stable conjugates with active pharmaceutical ingredients makes it a candidate for targeted drug delivery systems.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer synthesis.
Mechanism of Action
The mechanism of action of [2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester involves its hydrolysis to release the active carbamic acid derivative. This process is facilitated by esterases present in biological systems. The released carbamic acid can then interact with its molecular targets, which may include enzymes or receptors, leading to the desired biological effect.
Comparison with Similar Compounds
Research Findings
- Bioconjugation Efficiency : The hydroxy group in the target compound enables efficient coupling with carboxylic acids via esterification, achieving >80% yield in model reactions .
- Stability Studies: Boc deprotection of the target compound occurs rapidly in trifluoroacetic acid (TFA), while the propanoate analogue requires harsher conditions (HCl/EtOAc) .
- Toxicity Profile : PEG-containing analogues (e.g., N-Boc-PEG7-alcohol) show low cytotoxicity (IC50 > 100 µM in HEK293 cells), whereas bromo-substituted derivatives exhibit moderate toxicity (IC50 ~50 µM) .
Biological Activity
[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester, often referred to as a carbamate derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
- Molecular Formula : C₁₂H₂₄N₄O₆
- Molecular Weight : 264.32 g/mol
- CAS Number : 1023955-77-2
The compound is characterized by a tert-butyl ester group linked through ethoxy chains to a carbamic acid moiety. This structure contributes to its stability and potential as a prodrug.
The biological activity of this compound primarily involves its hydrolysis in vivo, which releases the active carbamic acid derivative. This process is facilitated by esterases present in biological systems, leading to interactions with various molecular targets, including enzymes and receptors.
Hydrolysis Reaction
The hydrolysis mechanism can be summarized as follows:
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the released carbamic acid derivative may inhibit tumor growth by interfering with cell signaling pathways associated with cancer cell proliferation.
- Antimicrobial Properties : The compound has shown potential against various microbial strains, indicating its utility in developing antimicrobial agents.
- Drug Delivery Applications : Its ability to form stable conjugates with active pharmaceutical ingredients positions it as a candidate for targeted drug delivery systems.
Table 1: Summary of Biological Activities
Case Study: Anticancer Properties
In vitro studies have demonstrated that the hydrolyzed form of the compound can induce apoptosis in cancer cell lines. For example, treatment with the active derivative led to a significant reduction in cell viability in breast cancer models, suggesting a promising avenue for therapeutic development.
Case Study: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial properties of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, supporting its potential use as an antimicrobial agent.
Table 2: Comparison with Related Carbamates
| Compound Name | Stability | Biological Activity |
|---|---|---|
| [2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid methyl ester | Moderate | Limited antimicrobial activity |
| [2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid ethyl ester | Low | Weak anticancer properties |
| This compound | High | Promising anticancer and antimicrobial properties |
The unique tert-butyl ester group enhances the stability and resistance to hydrolysis compared to other esters, making it particularly suitable for applications requiring prolonged activity.
Q & A
Q. What are the established synthetic routes for [2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester?
- Methodological Answer : The compound can be synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protection strategies. A typical approach involves:
Coupling Reaction : Reacting a hydroxyl-containing precursor (e.g., 2-(2-hydroxyethoxy)ethanol) with Boc-protected isocyanate derivatives in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) .
Catalysis : Employing carbodiimide reagents (e.g., EDC·HCl) with DMAP as a catalyst to enhance coupling efficiency .
Purification : Isolation via silica gel chromatography or recrystallization to achieve >95% purity .
Table 1 compares yields and conditions from analogous syntheses:
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, THF, 0°C to rt | 65–75% | |
| EDC Coupling | EDC·HCl, DMAP, DCM | 80–85% |
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
Q. What are the recommended storage conditions to ensure stability?
- Methodological Answer : Store at –20°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the Boc group. Avoid prolonged exposure to moisture or acidic/basic conditions .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses involving this compound?
- Methodological Answer :
- Solvent Selection : Use anhydrous DCM or THF to minimize side reactions .
- Catalyst Tuning : Replace DMAP with HOBt (hydroxybenzotriazole) to reduce racemization in chiral intermediates .
- Workup Optimization : Quench reactions with saturated NaHCO₃ to neutralize excess acid, followed by extraction with ethyl acetate .
Note: Conflicting data exists on optimal reaction times; kinetic monitoring via TLC is advised .
Q. How to resolve solubility challenges in aqueous biological assays?
- Methodological Answer :
- Co-Solvents : Use DMSO (≤10% v/v) or cyclodextrin-based solubilizers to enhance aqueous compatibility .
- Prodrug Design : Modify the hydroxyethoxy moiety into a phosphate ester for improved hydrophilicity .
Q. What strategies mitigate side reactions during Boc deprotection?
- Methodological Answer :
- Acid Selection : Use trifluoroacetic acid (TFA) in DCM (1:4 v/v) for controlled deprotection at 0°C .
- Scavengers : Add triisopropylsilane (TIPS) to trap carbocation intermediates and prevent alkylation side products .
Q. How to computationally model the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with homology models of enzymes (e.g., carboxypeptidases) to predict binding modes .
- MD Simulations : Perform 100-ns molecular dynamics runs in GROMACS to assess stability of ligand-protein complexes .
Safety and Compliance
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
